5-Methyl-2-thio-xylo-uridine
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Overview
Description
5-Methyl-2-thio-xylo-uridine: is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . This compound is structurally characterized by the presence of a methyl group at the 5-position and a thio group at the 2-position of the xylo-uridine molecule . It is primarily used in scientific research for its potential therapeutic applications in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-thio-xylo-uridine typically involves the modification of uridine derivatives. The reaction conditions often involve the use of specific reagents such as sulfur-containing compounds and methylating agents under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-thio-xylo-uridine undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio group.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
5-Methyl-2-thio-xylo-uridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its role in nucleic acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of lymphoid malignancies.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of 5-Methyl-2-thio-xylo-uridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis (programmed cell death) in cancer cells . This compound targets specific enzymes involved in DNA replication, leading to the disruption of cellular proliferation and ultimately causing cell death .
Comparison with Similar Compounds
5-Fluorouridine: Another nucleoside analog with anticancer properties.
2-Thiouridine: Similar structure but lacks the methyl group at the 5-position.
5-Methyluridine: Similar structure but lacks the thio group at the 2-position.
Uniqueness: 5-Methyl-2-thio-xylo-uridine is unique due to the presence of both the methyl and thio groups, which contribute to its distinct chemical properties and biological activities. This dual modification enhances its stability and efficacy as an anticancer agent compared to other similar compounds .
Properties
Molecular Formula |
C10H14N2O5S |
---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6+,7?,9-/m1/s1 |
InChI Key |
SNNBPMAXGYBMHM-WJZMDOFJSA-N |
Isomeric SMILES |
CC1=CN(C(=S)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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